2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride is a cyclic amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis. The compound is characterized by its unique cyclopentane structure, which contributes to its distinct biochemical properties. It is often utilized in the development of peptide-based therapeutics due to its ability to influence the conformation and stability of peptides.
This compound can be synthesized through various chemical methods, including asymmetric synthesis and hydrogenation reactions. Its hydrochloride salt form is commonly used in research and pharmaceutical applications, enhancing its solubility and stability.
2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride is classified as a cyclic amino acid. It falls under the category of gamma-amino acids, which are known for their incorporation into peptides that exhibit unique structural properties.
The synthesis of 2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride can be achieved through several methods:
The synthesis often requires careful control of reaction conditions, including temperature and pressure, to optimize yields and selectivity. For instance, hydrogenation reactions may be conducted at temperatures ranging from 0°C to 100°C and pressures between 1 to 10 atm .
The molecular formula for 2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride is CHClNO. The compound features a cyclopentane ring with an aminomethyl group and a carboxylic acid functional group.
The compound's structural data can be summarized as follows:
2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride participates in various chemical reactions:
These reactions often require specific catalysts and conditions to achieve desired outcomes without unwanted side reactions.
The mechanism of action for 2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride primarily involves its incorporation into peptides where it influences secondary structure formation. The cyclic nature of the compound allows it to adopt conformations that stabilize helical structures in peptides.
Studies have shown that peptides containing this amino acid exhibit flexibility while also being capable of forming stable helical conformations under certain solvent conditions, which is critical for their biological function .
2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride has several applications in scientific research:
The stereoselective construction of the cyclopentane backbone in 2-(Aminomethyl)cyclopentane-1-carboxylic acid hydrochloride (molecular formula: C7H14ClNO2, molecular weight: 179.64 g/mol) primarily employs chiral pool exploitation and asymmetric catalysis. A pivotal route involves the asymmetric Michael addition of nitromethane to cyclopentene-1-carboxaldehyde, yielding a trans-configured δ-nitro alcohol precursor (95% yield, >99% enantiomeric excess) . This intermediate undergoes sequential transformations—nitro reduction, Boc protection, and alcohol oxidation—to furnish enantiopure (1R,2R)-2-((tert-Butoxycarbonyl)aminomethyl)cyclopentane-1-carboxylic acid, the protected form of the target γ-amino acid [6]. Alternative strategies include Favorskii rearrangement of α,α'-dihaloketones and ring contraction of cyclohexane derivatives, though these are less stereoselective [3].
Table 1: Key Asymmetric Routes to Enantiopure γ-Amino Acid Backbone
Method | Key Intermediate | Yield | ee (%) | Reference |
---|---|---|---|---|
Michael Addition (Catalyst A) | trans-δ-Nitro alcohol | 95% | >99 | |
Favorskii Rearrangement | Cyclopropanone derivative | 60-75% | N/A* | [3] |
Hydrogenation (Ring Contraction) | Cyclohexane carboxylic acid analog | 70-85% | N/A* | [3] |
*N/A: Racemic mixtures require post-synthesis resolution*
Catalyst design is critical for achieving high enantiocontrol in the Michael addition step. The optimal system employs pyrrolidine-derived organocatalyst A with a 3:1 collidine:benzoic acid co-catalyst mixture, replacing pure benzoic acid to suppress side reactions and enhance stereoselectivity (>99% ee) . This catalyst promotes enantiofacial discrimination during nitromethane attack on the prochiral aldehyde, exclusively forming the trans diastereomer due to steric constraints imposed by the cyclopentene ring [6]. Nitro-Mannich reactions and enzyme-catalyzed resolutions (e.g., Candida antarctica lipase B) offer complementary approaches but exhibit lower efficiency for cyclopentane systems compared to larger rings [3] [6].
Table 2: Catalyst Systems for Cyclopentane Backbone Asymmetrization
Catalyst | Co-Catalyst | Diastereoselectivity (trans:cis) | ee (%) | |
---|---|---|---|---|
Pyrrolidine A + Benzoic Acid | None | 4.5:1 | 95 | |
Pyrrolidine A + Collidine:Benzoic Acid | 3:1 Mixture | >20:1 | >99 | |
Candida antarctica Lipase B | Aqueous buffer | Racemic substrate resolution | 90-95 | [3] |
Functional group interconversion in the Michael adduct necessitates chemoselective reduction and acid-mediated deprotection. The nitro group is reduced using catalytic hydrogenation (H2/PtO2 in ethanol) or zinc/acetic acid, affording the primary amine without epimerization [1] [3]. Subsequent Boc protection yields the stable building block for peptide synthesis. Final hydrochloride salt formation employs anhydrous HCl in dioxane or acetyl chloride/methanol, precipitating the target compound as a white crystalline solid [1] [6]. Crucially, hydrogenation conditions (0–100°C, 1–10 atm pressure) must avoid ring saturation or epimerization [1] [3].
Table 3: Hydrogenation/Deprotection Parameters
Step | Reagents/Conditions | Critical Controls | Outcome | |
---|---|---|---|---|
Nitro Reduction | H2 (1–3 atm), PtO2, EtOH, 25°C | Exclusion of acidic impurities | Primary amine (no epimerization) | |
Boc Protection | (Boc)2O, TEA, THF | pH 8–9 | N-Boc-γ-amino acid | |
HCl Salt Formation | 4M HCl/Dioxane, 0°C | Anhydrous conditions | Hydrochloride precipitate | [1] [6] |
Protected AMCP derivatives enable fragment condensation strategies in solid-phase peptide synthesis (SPPS). The Boc-AMCP-OH building block (prepared via Scheme 1 in ) couples efficiently to D-α-amino acid resins (e.g., D-alanine Wang resin) using HOBt/DIC activation, minimizing epimerization at α-stereocenters . For longer α/γ-peptides (e.g., decamer 15), Oxyma/DIC in NMP:DMSO (4:1) replaces HOBt/DMF to enhance solubility and coupling yields (20–30% improvement) . Scalability limitations arise from steric hindrance during segment coupling; octamer synthesis requires low-temperature (−20°C) fragment assembly to prevent aggregation . Resin cleavage (TFA/CH2Cl2/triisopropylsilane) followed by HCl precipitation delivers peptide-incorporated AMCP hydrochloride with retained stereointegrity .
Table 5: Solid-Phase Synthesis Optimization
Peptide Length | Coupling System | Solvent | Yield Improvement | Key Innovation | |
---|---|---|---|---|---|
Tetramer (8) | HOBt/DIC | DMF | Baseline | Standard SPPS protocol | |
Octamer (10) | HOBt/DIC | DMF | +10% | −20°C coupling | |
Decamer (15) | Oxyma/DIC | NMP:DMSO (4:1) | +30% | Solubility enhancement |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1